Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride
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Overview
Description
Pro-Phe-Arg-7-amido-4-methylcoumarin hydrochloride, also known as PFR-AMC, is a fluorogenic substrate . It has been used in kinetic experiments to measure the enzymatic activity of factor XII, to measure the activity of generated plasma kallikrein using a Spectramax plate reader, and to determine the cathepsin A (CatA) inhibitor selectivity against various proteases .
Molecular Structure Analysis
The empirical formula of Pro-Phe-Arg-7-amido-4-methylcoumarin hydrochloride is C30H37N7O5 · C2H4O2 . Its molecular weight is 635.71 . The structure includes a peptide chain and a 7-amido-4-methylcoumarin group .Chemical Reactions Analysis
Pro-Phe-Arg-7-amido-4-methylcoumarin hydrochloride acts as a substrate for various enzymes. It has been used as a fluorogenic substrate in enzymatic reactions involving factor XII, plasma kallikrein, and various proteases .Physical and Chemical Properties Analysis
Pro-Phe-Arg-7-amido-4-methylcoumarin hydrochloride is a powder that is soluble in methanol at a concentration of 50 mg/mL, producing a clear, colorless to faintly yellow solution . It should be stored at a temperature of -20°C .Scientific Research Applications
Enzyme Specificity and Substrate Development : It is used as a fluorogenic peptide substrate for various proteases. For example, Pro-Phe-Arg-MCA is specifically hydrolyzed by pancreatic and urinary kallikreins, showcasing its utility in studying enzyme specificity (Morita, Kato, Iwanaga, Takada, Kimura, & Sakakibara, 1977).
Renin Activity Assay : A fluorometric assay using Pro-phe-arg 7-amido-4-methylcoumarin hydrochloride derivatives as a substrate has been developed to test renin activity, demonstrating its use in rapid and sensitive detection of renin levels (Murakami, Ohsawa, Hirose, Takada, & Sakakibara, 1981).
Photometric Method for Enzyme Activity Determination : This compound, when hydrolyzed, produces 7-amino-4-methylcoumarin, which can be estimated not only fluorometrically but also photometrically. This expands its application to different methods of measuring enzyme activities (Pozdnev, Rabinovich, & Paskhina, 1990).
Study of Blood-Clotting Proteases : It has been used in the development of highly sensitive peptide-4-methylcoumaryl-7-amide substrates for blood-clotting proteases, aiding in the study of these critical enzymes (Kawabata, Miura, Morita, Kato, Fujikawa, Iwanaga, Takada, Kimura, & Sakakibara, 1988).
Protease Research in Parasitic Organisms : The compound has been used to study proteolytic activities in parasitic organisms like Trypanosoma brucei, providing insights into their survival and infection mechanisms (Boutignon, Huet-Duvillier, Demeyer, Richet, & Degand, 1990).
Neuropeptide Precursor Processing : In a study on prohormone convertases, this compound derivatives were used to analyze the specificity of these enzymes in the cleavage of neuropeptide precursors (Johanning, Juliano, Juliano, Lazure, Lamango, Steiner, & Lindberg, 1998).
Analysis of Proteolytic Enzymes in Parasitic Copepods : The compound was used to detect protease activity in parasitic copepods, illustrating its utility in understanding the digestive and invasive mechanisms of these organisms (Perkins, Haley, & Rosenblatt, 1997).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N7O5.ClH/c1-18-15-26(38)42-25-17-20(11-12-21(18)25)35-28(40)23(10-6-14-34-30(31)32)36-29(41)24(16-19-7-3-2-4-8-19)37-27(39)22-9-5-13-33-22;/h2-4,7-8,11-12,15,17,22-24,33H,5-6,9-10,13-14,16H2,1H3,(H,35,40)(H,36,41)(H,37,39)(H4,31,32,34);1H/t22-,23-,24-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFPUTDFLKFOBA-NYTZCTPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38ClN7O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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